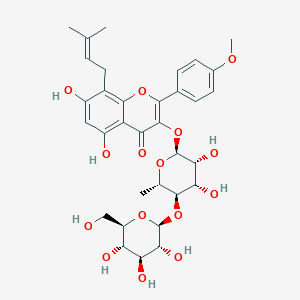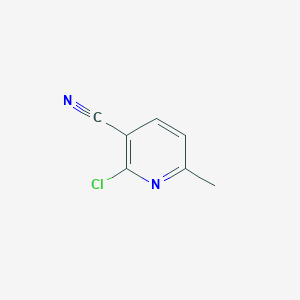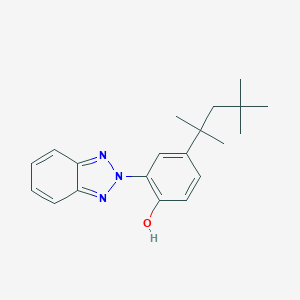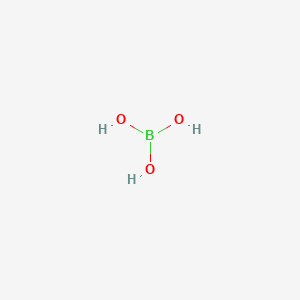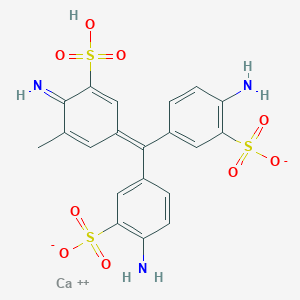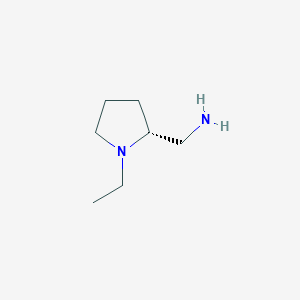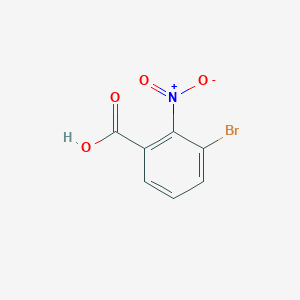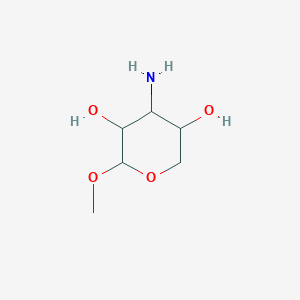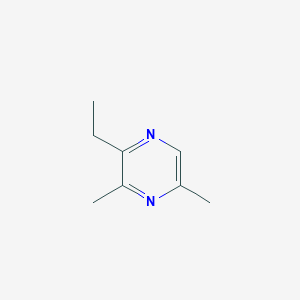![molecular formula C10H7N3OS B046776 2-Aminothiazolo[4,5-f]quinolin-5-ol CAS No. 120164-33-2](/img/structure/B46776.png)
2-Aminothiazolo[4,5-f]quinolin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminothiazolo[4,5-f]quinolin-5-ol is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process, and its synthesis has been optimized to produce high yields.
Mécanisme D'action
The mechanism of action of 2-Aminothiazolo[4,5-f]quinolin-5-ol varies depending on its application. In medicinal chemistry, it has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. In biochemistry, it inhibits protein kinases by binding to the ATP-binding site, which prevents the transfer of phosphate groups to target proteins. In materials science, it fluoresces when excited by light, making it useful for imaging applications.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Aminothiazolo[4,5-f]quinolin-5-ol are dependent on its concentration and the duration of exposure. In vitro studies have shown that this compound inhibits the growth of cancer cells, induces apoptosis, and inhibits protein kinases. In vivo studies have shown that it has low toxicity and is well-tolerated, making it a promising candidate for further development as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Aminothiazolo[4,5-f]quinolin-5-ol in lab experiments include its high yield synthesis, low toxicity, and potential applications in various fields. However, its limitations include its limited solubility in water, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for the research and development of 2-Aminothiazolo[4,5-f]quinolin-5-ol. In medicinal chemistry, further studies are needed to determine the optimal dosage and administration route for the treatment of cancer. In biochemistry, the development of more potent and selective protein kinase inhibitors using this compound as a scaffold is an area of interest. In materials science, the development of new fluorescent probes based on this compound is an area of active research. Overall, the potential applications of 2-Aminothiazolo[4,5-f]quinolin-5-ol make it an exciting area of research with many opportunities for future development.
Méthodes De Synthèse
The synthesis of 2-Aminothiazolo[4,5-f]quinolin-5-ol involves a multi-step process that includes the condensation of 2-aminobenzaldehyde with 2-mercaptobenzoic acid to form 2-(2-mercaptobenzoyl)benzaldehyde. This intermediate is then cyclized with 2-aminobenzothiazole in the presence of a catalyst to form the desired product. The synthesis of this compound has been optimized to produce high yields, and various modifications have been made to improve the efficiency of the process.
Applications De Recherche Scientifique
2-Aminothiazolo[4,5-f]quinolin-5-ol has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells. In biochemistry, it has been studied for its ability to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling pathways. In materials science, it has been studied for its potential use as a fluorescent probe for imaging applications.
Propriétés
Numéro CAS |
120164-33-2 |
|---|---|
Nom du produit |
2-Aminothiazolo[4,5-f]quinolin-5-ol |
Formule moléculaire |
C10H7N3OS |
Poids moléculaire |
217.25 g/mol |
Nom IUPAC |
2-amino-[1,3]thiazolo[4,5-f]quinolin-5-ol |
InChI |
InChI=1S/C10H7N3OS/c11-10-13-9-5-2-1-3-12-8(5)6(14)4-7(9)15-10/h1-4,14H,(H2,11,13) |
Clé InChI |
LUMAPDUBCYHISY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CC3=C2N=C(S3)N)O)N=C1 |
SMILES canonique |
C1=CC2=C(C(=CC3=C2N=C(S3)N)O)N=C1 |
Synonymes |
Thiazolo[4,5-f]quinolin-5-ol, 2-amino- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




